7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid

Catalog No.
S15961632
CAS No.
M.F
C27H33NO7S
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]ami...

Product Name

7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid

IUPAC Name

2-hydroxy-5-[9-[(8-hydroxy-6-sulfonaphthalen-2-yl)-methylamino]nonyl]benzoic acid

Molecular Formula

C27H33NO7S

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C27H33NO7S/c1-28(21-12-11-20-16-22(36(33,34)35)18-26(30)23(20)17-21)14-8-6-4-2-3-5-7-9-19-10-13-25(29)24(15-19)27(31)32/h10-13,15-18,29-30H,2-9,14H2,1H3,(H,31,32)(H,33,34,35)

InChI Key

PPYAXEOBZDQPOA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O)C2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O

7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a naphthol core substituted with various functional groups. The compound features a naphthalene ring system that is sulfonated and carries an amino group, along with a carboxylic acid and a hydroxyphenylsulfonyl moiety. Its chemical formula is C15H15N2O5S3C_{15}H_{15}N_{2}O_{5}S_{3}, and it has a molecular weight of approximately 395.42 g/mol. The presence of multiple functional groups such as sulfonic acid and carboxylic acid contributes to its solubility in water and potential biological activity.

The chemical reactivity of 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The sulfonic and carboxylic acid groups can participate in proton transfer reactions, acting as acids in aqueous solutions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful for modifying the compound's properties.
  • Nucleophilic Substitution: The amino group may act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are significant for synthesizing derivatives or conjugates that may enhance the compound's properties or biological activity.

Research indicates that compounds similar to 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid exhibit various biological activities, including:

  • Antioxidant Properties: Compounds containing naphthol structures often demonstrate antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in pharmaceuticals.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator, although specific studies are needed to confirm these interactions.

The synthesis of 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid typically involves several steps:

  • Naphthol Sulfonation: Starting from naphthol, sulfonation can be performed using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
  • Amine Formation: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving suitable amines.
  • Carboxylation: Carboxylic groups can be introduced via carboxylation reactions or by using appropriate carboxylic acid derivatives.
  • Methylation: Methylation of the amino group can be achieved using methyl iodide in the presence of a base.

These methods allow for the controlled synthesis of the target compound with desired purity and yield.

7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid has potential applications in various fields:

  • Dyes and Pigments: Due to its chromophoric properties, it may be used in dye formulations.
  • Biological Research: As a probe or marker in biochemical assays due to its unique structure and potential biological interactions.
  • Pharmaceutical Development: Its biological activity suggests possible roles in drug formulation targeting specific diseases or conditions.

Interaction studies are essential for understanding how 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid interacts with biological macromolecules:

  • Protein Binding: Studies could explore how this compound binds to proteins, which may influence its pharmacokinetics and pharmacodynamics.
  • Enzyme Interaction: Investigating whether it acts as an inhibitor or activator of specific enzymes could reveal therapeutic potentials.
  • Cellular Uptake: Understanding how well this compound is taken up by cells can inform its efficacy as a drug candidate.

Several compounds share structural similarities with 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid, including:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-7-(4-nitrobenzoyl)amino-1-naphthalenesulfonic acidNaphthalene ring with nitro and hydroxy groupsNitro group enhances electron-withdrawing properties
6-Hydroxynaphthalene-2-sulfonic acidHydroxyl and sulfonic groups on naphthaleneSimpler structure; lacks amino functionality
4-Aminonaphthalene-1-sulfonic acidAmino and sulfonic groups presentLacks carboxylic functionality; simpler reactivity

The uniqueness of 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylsulfonyl)]amino-1-naphthol-3-sulfonic acid lies in its combination of multiple functional groups (carboxylic acid, sulfonic acid, and amino), which may confer distinctive biological activities not observed in simpler analogs.

XLogP3

6.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

515.19777357 g/mol

Monoisotopic Mass

515.19777357 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-15-2024

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